molecular formula C40H42Cl2F4N10O5 B610109 Pimodivir hydrochloride hemihydrate CAS No. 1777721-70-6

Pimodivir hydrochloride hemihydrate

Numéro de catalogue B610109
Numéro CAS: 1777721-70-6
Poids moléculaire: 889.73
Clé InChI: WPLSKBKDOCXXMO-KIHJVYKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pimodivir, also known as VX-787, JNJ-872, is a novel inhibitor of influenza virus replication that blocks the PB2 cap-snatching activity of the influenza viral polymerase complex. VX-787 binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). The cell-based EC50 (the concentration of compound that ensures 50% cell viability of an uninfected control) for VX-787 is 1.6 nM in a cytopathic effect (CPE) assay, with a similar EC50 in a viral RNA replication assay. VX-787 is active against a diverse panel of influenza A virus strains, including H1N1pdm09 and H5N1 strains, as well as strains with reduced susceptibility to neuraminidase inhibitors (NAIs).

Applications De Recherche Scientifique

Antiviral Efficacy in Influenza A Treatment

  • Clinical Trials and Results: Pimodivir, a novel inhibitor of influenza virus polymerase basic protein 2, demonstrated significant effectiveness in reducing viral load in patients with acute uncomplicated influenza A. In the TOPAZ Trial, it was administered as monotherapy or in combination with oseltamivir, showing a significant decrease in the area under the curve of the viral load compared to placebo (Finberg et al., 2018).
  • Resistance Profiling: A comprehensive study on mutations to influenza virus PB2 that confer resistance to Pimodivir was conducted. This research is critical in evaluating new viral strains for potential resistance to Pimodivir (Soh et al., 2021).

Pharmacokinetics and Safety

  • Drug Interactions and Safety Profile: The pharmacokinetics and safety of Pimodivir, particularly in combination with Oseltamivir, were assessed in a Phase 1 open-label study involving healthy volunteers. This study provides insights into the feasibility of combination therapy (Deleu et al., 2018).

Susceptibility and Potency Assessment

  • Susceptibility of Influenza A Viruses: A study evaluated the susceptibility of a diverse range of influenza A viruses to Pimodivir, including seasonal and non-seasonal viruses, emphasizing its broad antiviral activity (Patel et al., 2021).

Potential Applications Beyond Influenza A

  • SARS-CoV-2 and Other Viral Infections: Research has explored the potential application of Pimodivir against other viruses, including SARS-CoV-2. Computational studies have suggested its effectiveness in binding to coronavirus proteins, indicating its potential beyond influenza A treatment (Kumer et al., 2021).

Future Directions in Drug Development

  • Novel Influenza Polymerase PB2 Inhibitors: Continuing research aims to expand the chemical space of known inhibitors like Pimodivir. New compounds are being synthesized and evaluated for their anti-influenza virus activity, contributing to the ongoing development of more effective antivirals (Zhang et al., 2019).

Propriétés

Numéro CAS

1777721-70-6

Nom du produit

Pimodivir hydrochloride hemihydrate

Formule moléculaire

C40H42Cl2F4N10O5

Poids moléculaire

889.73

Nom IUPAC

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride

InChI

InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1

Clé InChI

WPLSKBKDOCXXMO-KIHJVYKPSA-N

SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Pimodivir HCl;  Pimodivir hydrochloride;  Pimodivir hydrochloride hemihydrate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimodivir hydrochloride hemihydrate
Reactant of Route 2
Pimodivir hydrochloride hemihydrate
Reactant of Route 3
Pimodivir hydrochloride hemihydrate
Reactant of Route 4
Pimodivir hydrochloride hemihydrate
Reactant of Route 5
Pimodivir hydrochloride hemihydrate
Reactant of Route 6
Pimodivir hydrochloride hemihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.